molecular formula C12H12N2O3 B4585376 3-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

3-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4585376
M. Wt: 232.23 g/mol
InChI Key: YHTGFQNMNOYFJL-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(12-oxazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features an oxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(12-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with an amino alcohol and a carboxylic acid derivative, the cyclization can be achieved under dehydrating conditions.

    Coupling with Benzamide: The oxazole derivative is then coupled with an ethoxy-substituted benzamide. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-Ethoxy-N-(12-oxazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzamide moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

3-Ethoxy-N-(12-oxazol-3-yl)benzamide is unique due to the presence of the ethoxy group and the oxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-ethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-10-5-3-4-9(8-10)12(15)13-11-6-7-17-14-11/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGFQNMNOYFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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